molecular formula C36H30Br2NiP2 B7819501 Bis(triphenylphosphine)nickel (II) bromide

Bis(triphenylphosphine)nickel (II) bromide

Cat. No.: B7819501
M. Wt: 743.1 g/mol
InChI Key: QEKXARSPUFVXIX-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(triphenylphosphine)nickel (II) bromide (NiBr₂(PPh₃)₂, CAS 14126-37-5) is a nickel-based coordination complex with the molecular formula C₃₆H₃₀Br₂NiP₂ and a molecular weight of 743.07 g/mol . It is characterized by two triphenylphosphine (PPh₃) ligands and two bromide ions coordinated to a central nickel(II) ion. The compound is air-sensitive, requiring storage under inert conditions , and is soluble in polar aprotic solvents such as acetone, benzene, and tetrahydrofuran (THF) .

NiBr₂(PPh₃)₂ is widely employed as a catalyst in organic synthesis, particularly in cross-coupling reactions and living radical polymerizations . Its catalytic activity arises from the labile nature of the bromide ligands, which facilitate ligand substitution and redox processes.

Properties

IUPAC Name

nickel(2+);triphenylphosphane;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2BrH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKXARSPUFVXIX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni+2].[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30Br2NiP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

743.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Conditions

  • Nickel(II) bromide trihydrate (NiBr₂·3H₂O) serves as the nickel source.

  • Triphenylphosphine (PPh₃) is used in a 2:1 molar ratio relative to nickel.

  • Anhydrous ethanol acts as the solvent, ensuring minimal hydrolysis.

  • Inert atmosphere (argon or nitrogen) prevents oxidation of the nickel center.

Procedural Steps

  • Dissolution of Nickel Bromide : NiBr₂·3H₂O (1.2–1.5 g) is dissolved in 15–20 mL of anhydrous ethanol under inert gas.

  • Ligand Addition : PPh₃ (2.8–3.0 g) is added gradually to the stirred solution.

  • Reflux : The mixture is refluxed at 78°C for 1–2 hours, forming a deep green solution.

  • Crystallization : Cooling to room temperature precipitates the complex, which is vacuum-filtered and washed with cold ethanol and diethyl ether.

Yield and Characterization

  • Yield : >90% (quantitative yields reported under anhydrous conditions).

  • Melting Point : 219–223°C.

  • Spectroscopic Data : IR spectra show ν(Ni-Br) at 240 cm⁻¹ and ν(PPh₃) at 1,090 cm⁻¹, confirming ligand binding.

Tetrahydrofuran (THF) Solvent Method

THF offers a higher boiling point (66°C) than ethanol, enabling prolonged reflux without solvent loss, which is advantageous for large-scale synthesis.

Reagents and Conditions

  • Anhydrous THF ensures compatibility with moisture-sensitive reagents.

  • Stoichiometry : NiBr₂:PPh₃ ratio of 1:2 is maintained.

  • Reaction Temperature : 65–70°C.

Procedural Steps

  • Nickel Bromide Suspension : NiBr₂ (anhydrous) is suspended in 50 mL THF under argon.

  • Ligand Incorporation : PPh₃ is added in portions, with stirring until a homogeneous green solution forms.

  • Reflux and Isolation : Refluxing for 3 hours followed by rotary evaporation yields a crystalline solid, purified via recrystallization from dichloromethane/hexane.

Yield and Characterization

  • Yield : 85–88%.

  • Magnetic Susceptibility : Paramagnetic (µeff = 3.2 BM), consistent with a tetrahedral geometry.

Alternative Solvent Systems and Modifications

Isopropanol-Ethanol Hybrid Method

Adapted from dichloride syntheses, this method substitutes NiCl₂ with NiBr₂:

  • Solvent Mix : Isopropanol (30 mL) and ethanol (15 mL) are combined.

  • Reaction Steps : PPh₃ and NiBr₂ are refluxed in the hybrid solvent, yielding [NiBr₂(PPh₃)₂] with 80% efficiency after cooling.

Aprotic Solvent Variations

  • Dimethylacetamide (DMAc) : Enhances solubility but requires post-synthesis dialysis to remove excess ligand.

  • Dichloromethane (DCM) : Suitable for low-temperature reactions (0–25°C), though yields drop to 70%.

Factors Influencing Synthesis Efficiency

Solvent Purity

Anhydrous solvents are critical; trace water hydrolyzes NiBr₂, forming Ni(OH)Br impurities.

Stoichiometric Ratios

Excess PPh₃ (up to 2.5:1) improves yield by displacing weakly coordinated solvents.

Inert Atmosphere

Argon or nitrogen prevents oxidation of Ni(II) to Ni(III), which destabilizes the complex.

Characterization of the Complex

Physicochemical Properties

PropertyValueSource
Molecular Weight743.07 g/mol
Melting Point219–223°C
Magnetic Moment (µeff)3.2 BM

Spectroscopic Analysis

  • IR Spectroscopy : Peaks at 515 cm⁻¹ (Ni-P) and 1,090 cm⁻¹ (P-C aromatic).

  • UV-Vis : λmax at 650 nm (d-d transitions) .

Chemical Reactions Analysis

Oxidative Addition Reactions

[NiBr₂(PPh₃)₂] undergoes oxidative addition with carbon-halogen (C-X) bonds, forming nickel(IV) intermediates. This step is critical in catalytic cycles for bond activation.

Key Findings :

  • In aryl chloride homocoupling, [NiBr₂(PPh₃)₂] inserts into Ar-Cl bonds, forming [Ni(PPh₃)₂(Ar)Cl] intermediates (second-order kinetics in Ni, inhibited by excess PPh₃) .

  • Rate acceleration occurs in polar solvents like DMF due to enhanced ion-pair separation .

Kinetic Parameters :

Reaction ComponentRate LawConditions
Ar-Cl oxidative additionRate = k[Ni]²[PPh₃]⁻²DMF, 60°C, excess Zn
ZnCl₂ accelerationRate = kZn[Ni][ZnCl₂][ZnCl₂] > 0.1 M

Reductive Elimination Processes

Reductive elimination from nickel(IV) intermediates generates C-C bonds.

Mechanistic Insights :

  • Biaryl formation from [Ni(PPh₃)₂(Ar)₂] occurs via concerted C-C bond formation, with rate constants dependent on ligand steric effects .

  • ZnCl₂ accelerates elimination by stabilizing nickel intermediates through chloride abstraction .

Example Reaction :

[Ni(PPh₃)₂(Ar)₂] reductive eliminationAr-Ar+[Ni(PPh₃)₂]\text{[Ni(PPh₃)₂(Ar)₂] } \xrightarrow{\text{reductive elimination}} \text{Ar-Ar} + \text{[Ni(PPh₃)₂]}

Turnover frequency: 0.8–1.2 min⁻¹ (60°C, DMF) .

Ligand Substitution Reactions

Triphenylphosphine (PPh₃) ligands in [NiBr₂(PPh₃)₂] are labile, enabling ligand exchange.

Observations :

  • Substitution with stronger-field ligands (e.g., CO, CN⁻) increases catalytic activity in carbonylative couplings .

  • Excess PPh₃ suppresses ligand dissociation, stabilizing the Ni(II) state .

Comparative Ligand Effects :

LigandReaction Rate (Relative to PPh₃)Stability of Ni Complex
P(p-F-C₆H₄)₃1.5× fasterHigh
P(OPh)₃0.7× slowerModerate

Homocoupling of Aryl Halides

This reaction produces symmetrical biaryls via a Ni⁰/Niᴵᴵ cycle.

Mechanistic Steps :

  • Reduction : Zn reduces [NiBr₂(PPh₃)₂] to Ni⁰ species.

  • Oxidative Addition : Ni⁰ inserts into two Ar-Cl bonds.

  • Reductive Elimination : Niᴵᴵ intermediate releases Ar-Ar.

Efficiency Metrics :

  • TON: 50–100 (60°C, 12 h) .

  • Selectivity: >90% for electron-deficient aryl chlorides .

C-X Bond Reduction

[NiBr₂(PPh₃)₂] reduces C-X bonds to C-H in the presence of Zn.

Example :

Ar-Cl+Zn[NiBr₂(PPh₃)₂]Ar-H+ZnCl₂\text{Ar-Cl} + \text{Zn} \xrightarrow{\text{[NiBr₂(PPh₃)₂]}} \text{Ar-H} + \text{ZnCl₂}

Yield: 85–94% for aryl bromides .

Oligomerization of Dienes

The compound catalyzes diene oligomerization to polymers or cyclic dimers.

Conditions and Outcomes :

DieneProductTemperature (°C)Polymer Length (n)
1,3-ButadienePolybutadiene8050–100
IsopreneCyclooctadiene25N/A

Mechanism : Coordination of diene to Ni followed by iterative insertion .

Comparative Reactivity with Analogous Complexes

Nickel ComplexKey ReactionRelative Activity
[NiCl₂(PPh₃)₂]Aryl homocoupling0.6×
[Ni(acac)₂]Olefin polymerization1.2×
[NiBr₂(PPh₃)₂] (this compound)Cross-coupling1.0× (reference)

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Bis(triphenylphosphine)nickel(II) bromide is primarily utilized as a catalyst in various organic reactions. Key applications include:

  • Cross-Coupling Reactions: It facilitates reactions such as Suzuki and Stille coupling, which are vital for forming carbon-carbon bonds.
  • C-H Activation: The compound can activate carbon-hydrogen bonds, enabling the formation of new organic compounds through oxidative addition mechanisms.
  • Homocoupling Reactions: It effectively catalyzes the homocoupling of aryl halides, leading to the formation of biaryl compounds.

Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and materials:

  • Polymerization Processes: It is used in the polymerization of dienes, contributing to the development of new materials with tailored properties.

Data Table: Comparative Analysis of Nickel Complexes

CompoundLigandsUnique Features
Nickel(II) bromide bis(triphenylphosphine)Br, PPh₃Effective in cross-coupling reactions
Dichlorobis(triphenylphosphine)nickel(II)Cl, PPh₃More stable but less reactive than bromide complex
Bis(triphenylphosphine)dicarbonylnickelCO, PPh₃Different catalytic applications due to carbonyl ligands

Mechanism of Action

The mechanism by which bis(triphenylphosphine)nickel (II) bromide exerts its catalytic effects involves the coordination of the nickel center with reactant molecules. The triphenylphosphine ligands stabilize the nickel center, allowing it to undergo oxidative addition and reductive elimination reactions efficiently. This coordination facilitates the formation and breaking of chemical bonds, driving the catalytic process[5][5].

Comparison with Similar Compounds

Bis(triphenylphosphine)nickel (II) Chloride (NiCl₂(PPh₃)₂)

  • Structure and Properties : Replaces bromide with chloride ligands (CAS 14264-16-5). Molecular weight is 707.62 g/mol .
  • Catalytic Behavior : Less effective in living radical polymerizations compared to the bromide analog. For example, NiCl₂(PPh₃)₂ with CCl₄ initiators produces polymers with bimodal molecular weight distributions , whereas NiBr₂(PPh₃)₂ yields narrow distributions (PDI < 1.3) .
  • Reactivity : The weaker Ni–Cl bond (vs. Ni–Br) reduces the rate of halogen abstraction, a critical step in polymerization initiation .

1,2-Bis(diphenylphosphino)ethane Nickel (II) Chloride (NiCl₂(dppe))

  • Structure: Features a bidentate 1,2-bis(diphenylphosphino)ethane (dppe) ligand (CAS 15629-92-2) .
  • Applications : Primarily used in hydrogenation and isomerization reactions due to enhanced steric bulk and electronic donation from dppe .
  • Comparison: NiCl₂(dppe) exhibits lower solubility in nonpolar solvents compared to NiBr₂(PPh₃)₂, limiting its utility in homogeneous catalysis .

Comparison with Palladium Analogs

trans-Dibromobis(triphenylphosphine)palladium (II) (PdBr₂(PPh₃)₂)

  • Cost : Palladium catalysts are generally 10–20× more expensive than nickel analogs, making NiBr₂(PPh₃)₂ preferable for large-scale industrial applications .

Comparison with Nickel Complexes of Other Phosphine Ligands

[1,3-Bis(diphenylphosphino)propane]nickel (II) Dichloride (NiCl₂(dppp))

  • Structure : Uses a flexible dppp ligand (CAS 2428-06-0) .
  • Applications : Effective in alkene oligomerization due to the larger bite angle of dppp, which stabilizes transition states during chain propagation .
  • Thermal Stability : NiCl₂(dppp) decomposes above 150°C, whereas NiBr₂(PPh₃)₂ is stable up to 200°C .

Data Tables

Table 1: Physical and Catalytic Properties of Selected Complexes

Compound CAS Molecular Weight (g/mol) Solubility Key Application
NiBr₂(PPh₃)₂ 14126-37-5 743.07 THF, acetone, benzene Living radical polymerization
NiCl₂(PPh₃)₂ 14264-16-5 707.62 DCM, DMF Less effective in polymerization
PdBr₂(PPh₃)₂ N/A ~789.36 Toluene, DMSO Suzuki-Miyaura coupling
NiCl₂(dppe) 15629-92-2 654.12 Chloroform Hydrogenation

Table 2: Catalytic Performance in Polymerization

Initiator/Catalyst Monomer PDI Yield (%) Reference
CCl₃Br/NiBr₂(PPh₃)₂ MMA 1.21 85
CCl₄/NiCl₂(PPh₃)₂ MMA 1.85 60

Biological Activity

Overview

Bis(triphenylphosphine)nickel(II) bromide, also known as nickel(II) bromide bis(triphenylphosphine) [NiBr2(PPh3)2][NiBr_2(PPh_3)_2], is a coordination complex that plays a significant role in various biochemical and synthetic processes. This compound is notable for its catalytic properties, particularly in organic synthesis, where it facilitates several key reactions.

Chemical Structure and Properties

The structure of bis(triphenylphosphine)nickel(II) bromide consists of a nickel center coordinated by two bromide ions and two triphenylphosphine ligands. The geometry around the nickel is typically described as distorted tetrahedral, which influences its reactivity and interaction with substrates in catalytic processes .

Target of Action:
Bis(triphenylphosphine)nickel(II) bromide primarily serves as a catalyst in organic reactions, particularly in cross-coupling reactions such as the Suzuki and Stille reactions.

Mode of Action:
The compound operates through oxidative addition and reductive elimination mechanisms. In oxidative addition, the nickel complex inserts into carbon-halogen bonds, while reductive elimination leads to the formation of new carbon-carbon or carbon-heteroatom bonds .

Biochemical Pathways

The compound is involved in several biochemical pathways, including:

  • Cross-Coupling Reactions: Essential for forming carbon-carbon bonds.
  • C-X Bond Reduction: Facilitates the reduction of various halides.
  • Homocoupling Reactions: Enables the coupling of similar substrates.
  • Oligomerization of Dienes: Important in polymer synthesis.

Biological Activity and Applications

While bis(triphenylphosphine)nickel(II) bromide is primarily recognized for its catalytic roles in organic chemistry, there are emerging studies exploring its biological activities:

  • Catalytic Synthesis of Biologically Active Compounds: The compound has been utilized in synthesizing various biologically active molecules, which may have implications in medicinal chemistry .
  • Reduced Cytotoxicity: Research indicates that when used as a catalyst in certain polymer systems, it exhibits reduced cytotoxicity compared to other metal complexes, making it a candidate for safer applications in drug delivery systems .
  • Potential in DNA Delivery Systems: Studies have shown that nickel complexes can facilitate the delivery of genetic material into cells, suggesting potential applications in gene therapy .

Case Studies

Case Study 1: Nickel-Catalyzed Carbonyl-Ene Reaction
A study demonstrated that bis(triphenylphosphine)nickel(II) bromide acts as an effective precatalyst for the nickel-catalyzed carbonyl-ene reaction. This reaction showcased enhanced reactivity compared to traditional catalysts due to the unique properties of this complex .

Case Study 2: Synthesis of Pharmaceutical Intermediates
In pharmaceutical chemistry, this nickel complex has been employed to synthesize intermediates that are crucial for developing new therapeutic agents. Its ability to facilitate complex transformations efficiently makes it valuable in drug discovery processes .

Comparative Analysis with Similar Compounds

Compound NameCoordination LigandsKey Applications
Bis(triphenylphosphine)nickel(II) bromide2 Br, 2 PPh₃Organic synthesis, catalysis
Dichlorobis(triphenylphosphine)nickel(II)2 Cl, 2 PPh₃Similar catalytic roles but with different reactivity
Bis(triphenylphosphine)dicarbonylnickel2 CO, 2 PPh₃Used in different catalytic applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(triphenylphosphine)nickel (II) bromide
Reactant of Route 2
Reactant of Route 2
Bis(triphenylphosphine)nickel (II) bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.